molecular formula C19H18N4O2S B296141 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide

Cat. No.: B296141
M. Wt: 366.4 g/mol
InChI Key: WUYOPFOIRPZVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide, also known as PAK4 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and has been identified as a potential drug candidate for further development.

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide involves the inhibition of this compound activity. This compound is a protein kinase that regulates various cellular processes, including cell proliferation, survival, and migration. Inhibition of this compound activity leads to the suppression of cancer cell growth, invasion, and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit cancer cell proliferation, migration, and invasion in vitro and in vivo. Additionally, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide is its specificity towards this compound inhibition. It has been shown to have minimal off-target effects, making it a promising drug candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide. One direction is to improve the solubility and bioavailability of this compound to enhance its efficacy. Another direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory disorders and neurological disorders. Additionally, further studies are needed to understand the molecular mechanisms underlying its anticancer effects and to identify potential biomarkers for patient selection and treatment response monitoring.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has shown potential therapeutic applications in cancer treatment. Its specificity towards this compound inhibition and its anticancer effects make it a promising drug candidate for further development. Further research is needed to improve its solubility and bioavailability and to investigate its potential applications in other diseases.

Synthesis Methods

The synthesis of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide involves a multistep process that includes the reaction of 2-chloro-4,6-diphenylpyrimidine with thiourea, followed by the reaction with benzylamine and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of this compound, a protein kinase that is overexpressed in many types of cancer. This compound plays a crucial role in cancer cell proliferation, survival, and metastasis, making it an attractive target for cancer therapy.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide

InChI

InChI=1S/C19H18N4O2S/c20-17-16(14-9-5-2-6-10-14)18(25)23-19(22-17)26-12-15(24)21-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,21,24)(H3,20,22,23,25)

InChI Key

WUYOPFOIRPZVPK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)C(=C(N2)N)C3=CC=CC=C3

Origin of Product

United States

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